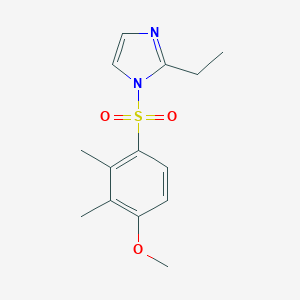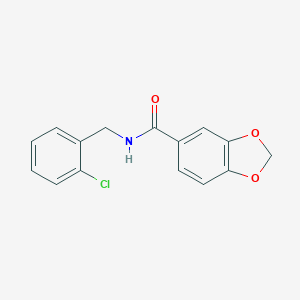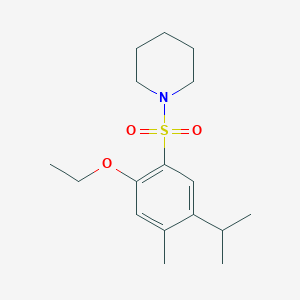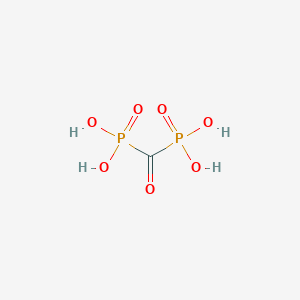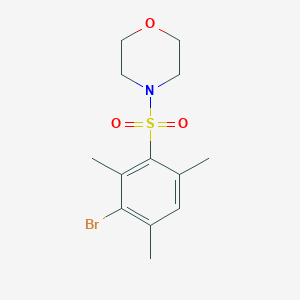
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine is a chemical compound that belongs to the class of sulfonyl morpholines It is characterized by the presence of a bromine atom and three methyl groups attached to a benzenesulfonyl moiety, which is further connected to a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine typically involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Products where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Biaryl compounds formed by the coupling of the benzenesulfonyl moiety with the boronic acid derivative.
科学研究应用
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
相似化合物的比较
Similar Compounds
- 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)aniline
- 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine
- 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)thiomorpholine
Uniqueness
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties compared to its analogs. The morpholine ring can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound in various research applications.
属性
分子式 |
C13H18BrNO3S |
|---|---|
分子量 |
348.26 g/mol |
IUPAC 名称 |
4-(3-bromo-2,4,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-8-10(2)13(11(3)12(9)14)19(16,17)15-4-6-18-7-5-15/h8H,4-7H2,1-3H3 |
InChI 键 |
LKMGLAQFCGSMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
规范 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



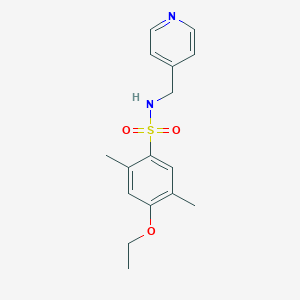
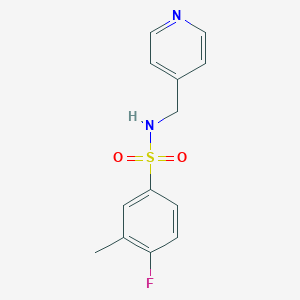

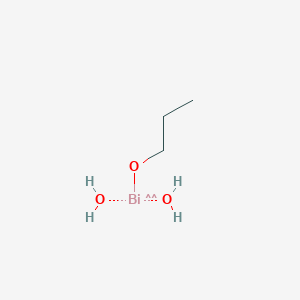
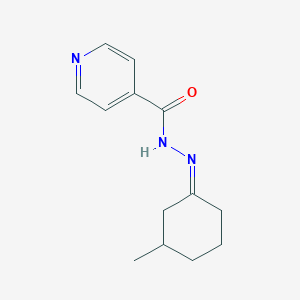
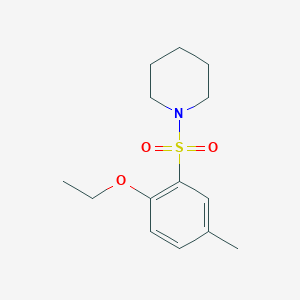
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

